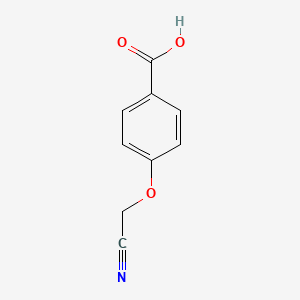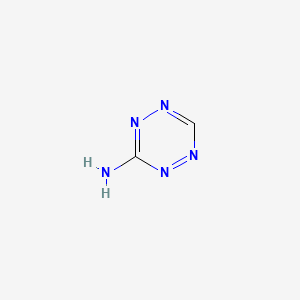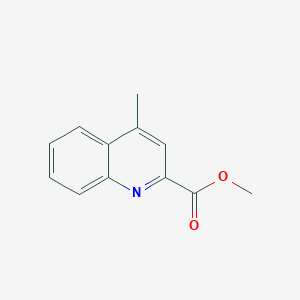
Methyl 4-methylquinoline-2-carboxylate
科学的研究の応用
Synthesis and Biological Activities
Methyl 4-methylquinoline-2-carboxylate and its derivatives have been studied for various synthesis processes and biological activities. For instance, 2-styrylquinoline-4-carboxylic acids, synthesized from reactions involving similar quinoline derivatives, have shown potential in anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015). This highlights the compound's relevance in pharmaceutical research and drug development.
Molecular Docking and Antiviral Properties
Significant research has been done on the methylation of similar quinoline compounds. One study involving the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate indicated its potential as an inhibitor of Hepatitis B Virus replication, as evidenced by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).
Aerobic Biodegradation
Research into the aerobic biodegradation of 4-methylquinoline by soil bacteria has shown that certain bacterial strains can utilize it as a carbon and energy source. This finding is significant in environmental science, particularly for dealing with contaminants associated with hydrocarbons used in coal gasification and wood treatment processes (Sutton et al., 1996).
Chemical Synthesis and Crystallography
The compound and its related derivatives have been a focus in the field of chemical synthesis and crystallography. Studies have explored various synthetic routes and crystalline structures, contributing to a better understanding of its chemical properties and potential applications in materials science (Kovalenko et al., 2019).
Supramolecular Chemistry
Investigations into the noncovalent weak interactions between 2-methylquinoline and carboxylic acid derivatives have led to insights into the formation of supramolecular architectures. These studies are important for the development of new materials and pharmaceuticals, as they provide a deeper understanding of molecular interactions and bonding (Jin et al., 2012).
特性
IUPAC Name |
methyl 4-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-11(12(14)15-2)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTLRNPOWDBSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508492 | |
| Record name | Methyl 4-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80109-83-7 | |
| Record name | Methyl 4-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



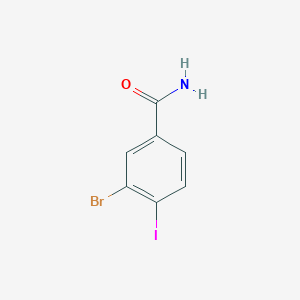

![Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B3057314.png)
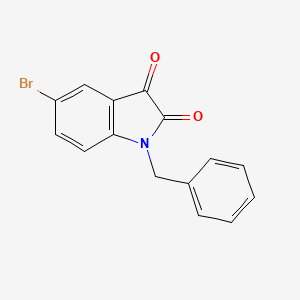

![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)
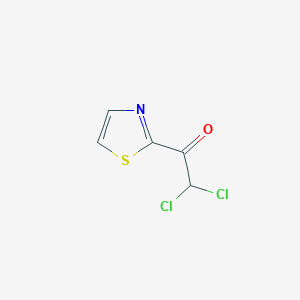
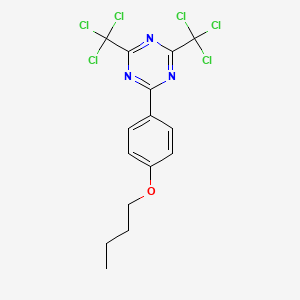
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)
